N'-(3-chloro-2-methylphenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide
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Overview
Description
N’-(3-chloro-2-methylphenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-2-methylphenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction is carried out in the presence of ethanol as a solvent, without the need for a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-2-methylphenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N’-(3-chloro-2-methylphenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-(3-chloro-2-methylphenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide involves its interaction with specific molecular targets. The presence of chlorine in the phenyl group can alter the electrophilicity of the carbon atoms, affecting the compound’s reactivity . The furan and thiophene rings contribute to the compound’s ability to interact with various biological molecules, potentially disrupting cellular processes and leading to its antibacterial and antifungal effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar chlorinated phenyl group but differs in the presence of a thiazole ring instead of furan and thiophene rings.
3-chloro-2-methylphenylthiourea: An intermediate in the synthesis of the title compound, it lacks the additional furan and thiophene rings.
Uniqueness
The uniqueness of N’-(3-chloro-2-methylphenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and thiophene rings, along with the chlorinated phenyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c1-11-13(20)4-2-5-14(11)22-19(25)18(24)21-9-15(23)17-8-12(10-27-17)16-6-3-7-26-16/h2-8,10,15,23H,9H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTMYMLKSKEGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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